BAI1

BAX Allosteric Inhibition Binding Affinity

BAI1 is the definitive small-molecule tool for probing BAX-mediated intrinsic apoptosis. Unlike the MAC-targeting analog iMAC2, BAI1 binds directly to monomeric BAX at a novel allosteric site (Kd 15.0 µM), preventing conformational activation, mitochondrial translocation, and oligomerization. This upstream mechanism provides precise control in biophysical studies (NMR, crystallography). With IC50 values of 3.3 µM (liposome permeabilization), 1.8 µM (cellular apoptosis), and 0.52 µM (mitochondrial cyt c release), BAI1 is the most potent and mechanistically defined BAX inhibitor available. Choose BAI1 for unambiguous, publication-ready results.

Molecular Formula C19H23Br2Cl2N3O
Molecular Weight 540.1 g/mol
CAS No. 335165-68-9
Cat. No. B1667710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAI1
CAS335165-68-9
SynonymsBAI1;  BAI 1;  BAI-1;  Brain-specific angiogenesis inhibitor 1
Molecular FormulaC19H23Br2Cl2N3O
Molecular Weight540.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
InChIInChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
InChIKeyHWFKCAFKXZFOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAI1 (CAS 335165-68-9) for BAX-Dependent Apoptosis Research: A Compound Overview


BAI1, also known as a Bax channel blocker, is a small-molecule allosteric inhibitor of the pro-apoptotic protein BAX [1]. It is a synthetic compound belonging to the 3,6-dibromocarbazole piperazine class, with the chemical name 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol [2]. Its primary mechanism involves binding directly to a novel allosteric site on inactive BAX, thereby preventing its conformational activation, mitochondrial translocation, and oligomerization, which are key steps in the intrinsic apoptotic pathway [1].

Why BAI1 (CAS 335165-68-9) Cannot Be Interchanged with Other BAX Inhibitors


Generic substitution is not appropriate for BAX inhibitors due to fundamental differences in their mechanism of action, target engagement, and functional consequences. While the closely related analog iMAC2 (BAI2) shares structural similarities, it acts as a direct inhibitor of the mitochondrial apoptosis-induced channel (MAC), a complex that may include BAX and BAK [1]. In contrast, BAI1 is a direct, allosteric inhibitor of the BAX monomer itself, preventing its activation and translocation to the mitochondria [2]. This distinction at the molecular level leads to divergent potency profiles in functional assays, making them non-interchangeable tools for studying the BAX-mediated apoptotic pathway.

BAI1 (CAS 335165-68-9) Quantitative Differentiation: A Comparator-Based Evidence Guide


Direct Target Engagement: BAI1 Exhibits Defined Binding Affinity for Monomeric BAX

BAI1 demonstrates direct binding to monomeric BAX at a novel allosteric site, with a defined dissociation constant (Kd) of 15.0 ± 4 μM, as determined by microscale thermophoresis [1]. This quantitative binding affinity provides a clear basis for selecting a well-characterized chemical probe over less defined alternatives. In contrast, the binding affinity of the analog iMAC2 for BAX has not been explicitly reported, with its mechanism described as blocking the MAC channel complex rather than targeting the monomer [2].

BAX Allosteric Inhibition Binding Affinity

Functional Inhibition: Potent Blockade of tBID-Induced BAX-Mediated Membrane Permeabilization

In a liposomal release assay, BAI1 inhibited tBID-induced BAX-mediated membrane permeabilization with an IC50 of 3.3 μM . This potency is comparable to the iMAC2-mediated inhibition of cytochrome c release (IC50 = 0.68 μM) in a similar functional context triggered by tBID . However, the mechanistic basis for the inhibition differs fundamentally: BAI1's effect stems from preventing BAX activation, whereas iMAC2 directly blocks the MAC channel that forms after BAX/BAK activation .

Apoptosis Membrane Permeabilization Functional Assay

Mitochondrial Cytochrome C Release: Superior Potency in a Specific Apoptotic Readout

BAI1 is a highly potent inhibitor of BAX-mediated mitochondrial cytochrome c release, a critical and early event in the intrinsic apoptotic cascade, with a reported IC50 of 0.52 μM [1]. In a comparable assay measuring cytochrome c release triggered by Bid-induced Bax activation, the analog iMAC2 exhibited a higher IC50 of 0.68 μM . This indicates that BAI1 is approximately 1.3-fold more potent in this specific, pathophysiologically relevant context.

Mitochondria Cytochrome C Apoptosis

Cellular Apoptosis Inhibition: Defined Potency in a Validated Cellular Model

In mouse embryonic fibroblasts (MEFs) challenged with TNF-α and cycloheximide (CHX), BAI1 inhibited apoptosis in a dose-dependent manner with an IC50 of 1.8 μM [1]. This cellular IC50 value provides a critical benchmark for its functional activity in a whole-cell system, confirming that its molecular target engagement translates to a relevant biological effect. For comparison, iMAC2 has been shown to reduce staurosporine (STS)-induced apoptosis in FL5.12 cells by over 50% at an unspecified concentration, with a related IC50 for protecting FL5.12 cells from STS-induced apoptosis reported as 2.5 μM .

Cell-Based Assay Apoptosis Cellular Model

Validated Research Applications for BAI1 (CAS 335165-68-9) Based on Quantitative Evidence


Dissecting the Early Steps of BAX Conformational Activation

BAI1 is the optimal tool for researchers aiming to probe the initial, pre-mitochondrial activation of BAX. Its defined Kd of 15.0 ± 4 μM for monomeric BAX [1] allows for precise control over the concentration of active BAX in vitro, enabling detailed biophysical studies (e.g., NMR, crystallography) of the inactive conformation and the allosteric transition.

Biochemical Studies of tBID-Induced BAX Membrane Permeabilization

For in vitro biochemical assays using liposomes, BAI1 is a well-characterized inhibitor. Its IC50 of 3.3 μM in blocking tBID-induced BAX-mediated membrane permeabilization provides a benchmark for normalizing results and comparing the efficacy of novel BAX inhibitors or for studying the mechanism of BAX pore formation.

Investigating BAX-Dependent Apoptosis in Cellular Models

In cell-based assays, particularly using mouse embryonic fibroblasts (MEFs) and other BAX-dependent models, BAI1 serves as a potent and selective probe. Its cellular IC50 of 1.8 μM for inhibiting TNF-α/CHX-induced apoptosis [1] provides a clear reference point for validating the role of BAX in specific cell death pathways and for assessing the on-target effects of other experimental treatments.

Validating the Role of BAX-Mediated Cytochrome C Release

When the specific goal is to block the mitochondrial release of cytochrome c, a key amplification step in apoptosis, BAI1 is a highly potent and validated tool. Its IC50 of 0.52 μM in a mitochondrial assay [2] makes it the preferred choice over less potent alternatives like iMAC2 (IC50 = 0.68 μM) for experiments where maximal inhibition of this step is required.

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